molecular formula C17H15ClN4O B6050711 2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide

2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide

Cat. No.: B6050711
M. Wt: 326.8 g/mol
InChI Key: GXAFYKDQXZCVGK-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide is a chemical compound with the molecular formula C11H10ClN3O It is known for its unique structure, which includes a chlorophenyl group, an imidazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide typically involves the following steps:

    Formation of the imidazole ring: This can be achieved through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

    Attachment of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the imidazole ring with a chlorophenyl group, often using a halogenation reaction.

    Formation of the pyridine ring: The pyridine ring can be synthesized through a cyclization reaction involving a nitrile and an aldehyde.

    Final coupling: The imidazole and pyridine rings are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **2-(4-chlorophenyl)-N-[(2-imidazol-1-ylmethyl]acetamide
  • **2-(4-chlorophenyl)-N-[(2-pyridin-3-yl)methyl]acetamide
  • **2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-2-yl)methyl]acetamide

Uniqueness

2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[(2-imidazol-1-ylpyridin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O/c18-15-5-3-13(4-6-15)10-16(23)21-11-14-2-1-7-20-17(14)22-9-8-19-12-22/h1-9,12H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAFYKDQXZCVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N2C=CN=C2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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